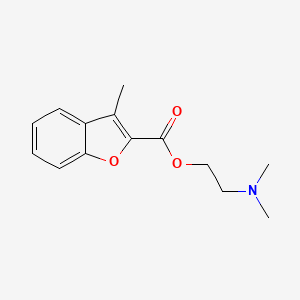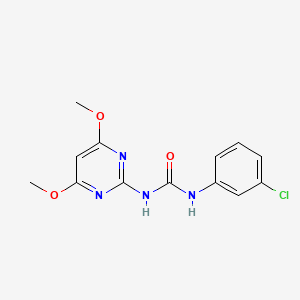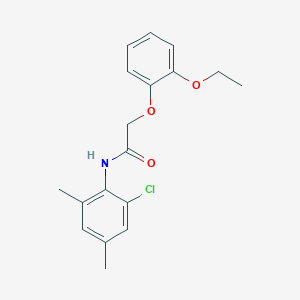![molecular formula C22H28N4O3 B5652818 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652818.png)
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis and Biological Activity Analysis :
- A study by Kharchenko et al. (2008) discusses the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, indicating methods that could potentially be applied or adapted for the synthesis of the compound of interest. This paper also presents a prediction of the biological activity of the synthesized compounds, providing a starting point for understanding the types of activities compounds with similar structures might exhibit (Kharchenko, Orlov, & Detistov, 2008).
Molecular Structure and Characterization :
- Research by Anuradha et al. (2014) on the synthesis, spectroscopic characterization, and crystal structure of a related compound offers insight into methodologies for characterizing such molecules, including NMR, IR, and X-ray diffraction studies. These techniques are crucial for understanding the molecular structure and confirming the identity of synthesized compounds (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Chemical Reactions and Properties :
- A study focusing on the synthesis and antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives by Nural et al. (2018) may provide relevant information on the chemical reactivity and potential antimicrobial properties of structurally related compounds. This paper also discusses acid dissociation constants, which are important for understanding the chemical properties of such molecules (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018).
Physical Properties Analysis :
- While the search did not return specific studies on the physical properties analysis of the compound , methodologies for investigating these properties can be inferred from the mentioned studies. Techniques such as melting point determination, solubility testing, and differential scanning calorimetry (DSC) are commonly used to characterize physical properties.
Chemical Properties Analysis :
- The chemical properties, such as stability, reactivity with different reagents, and behavior under various conditions, can be studied through methodologies similar to those described in the papers on related compounds. For example, the study by Adelstein et al. (1976) on a series of compounds for testing as inhibitors of gastrointestinal propulsive activity provides a framework for assessing the chemical properties and potential biological applications of similar molecules (Adelstein, Yen, Dajani, & Bianchi, 1976).
properties
IUPAC Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-14(2)15-7-9-18(10-8-15)26-13-17(11-20(26)27)21(28)23-12-19-24-22(29-25-19)16-5-3-4-6-16/h7-10,14,16-17H,3-6,11-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTHSXCKOOWKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)
![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)



![N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)
![3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5652827.png)

![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)